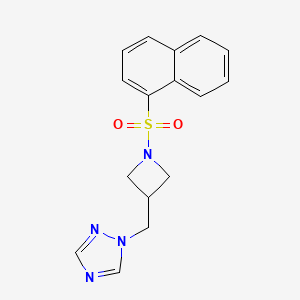

1-((1-(naphthalen-1-ylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-((1-(naphthalen-1-ylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. The compound is known for its unique structure and properties that make it a promising candidate for various biological and pharmaceutical applications. In

Wissenschaftliche Forschungsanwendungen

Anti-Tubercular Agents

Compounds with structures similar to the one have been explored for their potential as anti-tubercular agents. For example, derivatives of benzamide have been synthesized and evaluated for their activity against Mycobacterium tuberculosis .

KRas Inhibitors

Another area of research involves compounds that inhibit KRas proteins, which are often implicated in cancer. While not directly related to your compound, this research field explores similar molecular frameworks for potential therapeutic applications .

Cancer Therapeutics

Triazole derivatives, which share a part of the structure with your compound, have been investigated for their selectivity against cancer cell lines. These studies aim to design and synthesize novel compounds that can effectively target cancer cells .

Synthesis Methods

The synthesis methods of triazole compounds, including those with 1,2,4-triazole rings, have been reviewed extensively. These methods focus on high regioselectivity and good functional group tolerance, which are crucial for creating compounds with specific biological activities .

Antiproliferative Agents

Using triazole scaffolds, researchers have developed compounds with significant antiproliferative properties against various cancer cell lines. This includes leveraging “click chemistry” approaches to create new molecules with potent biological activities .

Green Chemistry Approaches

The synthesis of triazole systems has also been explored under “green chemistry” conditions, such as ultrasound chemistry and mechanochemistry. These environmentally friendly methods aim to produce biologically relevant compounds in a sustainable manner .

Wirkmechanismus

Target of Action

The primary target of the compound 1-((1-(naphthalen-1-ylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .

Mode of Action

The compound interacts with tubulin at the colchicine-binding site , inhibiting the polymerization of tubulin . This interaction disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis .

Biochemical Pathways

The disruption of microtubule formation affects several biochemical pathways. It primarily impacts the cell cycle , particularly the transition from the G2 phase to the M phase . This disruption leads to cell cycle arrest and triggers apoptosis , the programmed cell death pathway .

Result of Action

The compound’s action results in significant antiproliferative activities in breast cancer cells . Specifically, it has shown potent activity in the MCF-7 and MDA-MB-231 breast cancer cell lines, with IC50 values in the range of 10–33 nM . The compound’s action leads to a significant reduction in tubulin polymerization, cell cycle arrest in the G2/M phase, and cellular apoptosis .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules.

Eigenschaften

IUPAC Name |

1-[(1-naphthalen-1-ylsulfonylazetidin-3-yl)methyl]-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c21-23(22,16-7-3-5-14-4-1-2-6-15(14)16)20-9-13(10-20)8-19-12-17-11-18-19/h1-7,11-13H,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDNAASVGOGIZJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=CC3=CC=CC=C32)CN4C=NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1-(naphthalen-1-ylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Methyl-2-[(3-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2962141.png)

![N-(4,5-dihydrothiazol-2-yl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2962142.png)

![N-[1-(1-adamantyl)ethyl]-4-[(6,7-dimethoxy-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]benzamide](/img/structure/B2962145.png)

![5-[4-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B2962146.png)

![1,5-Dimethyl-8-(4-phenylmethoxyphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2962148.png)

![ethyl 2-((Z)-6-bromo-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2962153.png)

![(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 1-oxo-2-(m-tolyl)-1,2-dihydroisoquinoline-4-carboxylate](/img/structure/B2962154.png)

![N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2962159.png)

![N-(3,4-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2962161.png)

![N-(3-methoxyphenyl)-2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2962163.png)